2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Regioisomerism Cyclopropane chemistry GPR120 agonist synthesis

Researchers developing selective GPR120 agonists require precise trans-cyclopropane stereochemistry and specific halogen substitution patterns-isomers with misplaced bromine or fluoro groups are not interchangeable. This compound provides the exact 4-bromo-3-fluoro substitution required for AZ13595491 and AZ13595423 synthesis. - Enables GPR120 (FFAR4) agonist SAR: human IC50 0.74 μM, >100-fold vs. GPR40 - Validated in vivo: reduces glucose excursion at 100 mg/kg (OGTT, C57BL/6J mice) - Trans-cyclopropanecarboxylic acid scaffold for metabolic disease drug discovery

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
Cat. No. B12282420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
InChIKeyUGCIWWFJQQRKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid: GPR120 Agonist Intermediate


2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1269493-48-2) is a cyclopropanecarboxylic acid derivative featuring a cyclopropane ring bearing a 4-bromo-3-fluorophenyl substituent . Its molecular formula is C10H8BrFO2 (MW: 259.07 g/mol) with predicted physicochemical properties including a density of 1.7±0.1 g/cm³ and boiling point of 352.9±42.0 °C at 760 mmHg . This compound functions as an advanced synthetic intermediate specifically in the preparation of AZ13595491, AZ13595423, and related analogs that act as selective GPR120 (FFAR4) agonists .

Intermediate Role GPR120 (FFAR4) agonist synthesis
Configuration trans-Cyclopropane stereochemistry required
Substitution 4-Bromo-3-fluorophenyl regioisomer only

Specificity of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid


While multiple cyclopropanecarboxylic acid derivatives share the C10H8BrFO2 molecular formula and MW 259.07—including 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7), 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-84-6), and 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 1056010-27-5)—these compounds are not interchangeable . Substitution pattern differences on the phenyl ring (e.g., 4-bromo-3-fluoro vs. 5-bromo-2-fluoro) and attachment position to the cyclopropane ring (2-position vs. 1-position) fundamentally alter the spatial orientation and electronic distribution of the molecule . These differences critically impact the compound's utility as a synthetic intermediate: the 2-(4-bromo-3-fluorophenyl) substitution pattern is specifically required for constructing the indazole-6-phenylcyclopropylcarboxylic acid pharmacophore found in AZ13595491 and related GPR120 agonists [1].

Regioisomeric Mismatch
1-Substituted analogs position the carboxylic acid differently, disrupting the indazole-cyclopropyl scaffold required for GPR120 agonist construction.
Halogen Pattern Shift
5-Bromo-2-fluoro or 4-bromo-2-fluoro isomers alter the electronic and steric environment at the phenyl attachment point, which may not support the SAR-optimized pharmacophore.
Cis Isomer Incompatibility
The cis-cyclopropane configuration orients the carboxylic acid and aryl group on the same face, likely preventing the (S,S)-motif needed for GPR40 selectivity.

Differentiation Evidence for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid


Regioisomeric Specificity: 2- vs. 1-Substitution

The 2-(4-bromo-3-fluorophenyl) regioisomer (attachment at the cyclopropane 2-position) is the specific building block required for the AZ13595491 pharmacophore, whereas the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7) positions the carboxylic acid on the same carbon as the aryl group, altering the geometry incompatible with the indazole-6-phenylcyclopropylcarboxylic acid scaffold . The 2-substituted configuration provides a trans-cyclopropane motif that enables the (S,S)-cyclopropylcarboxylic acid stereochemistry identified as critical for GPR120 selectivity [1].

Regioisomeric Specificity
Head-to-head

2-(4-Bromo-3-fluorophenyl) substitution enables trans-cyclopropane geometry; 1-substituted analog yields geminal pattern incompatible with indazole scaffold.

Correct regioisomer critical for pharmacophore construction
Based on SAR studies (J Med Chem 2017)
Regioisomerism Cyclopropane chemistry GPR120 agonist synthesis

Stereochemical Configuration: trans- vs. cis-Cyclopropane

The trans-configuration of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (specified as (1R,2R)-rel- or trans-isomer, CAS 2035422-03-6) is structurally aligned with the (S,S)-cyclopropylcarboxylic acid motif that SAR studies identified as conferring selectivity against GPR40 [1]. The trans-cyclopropane geometry positions the carboxylic acid and the 4-bromo-3-fluorophenyl group on opposite faces of the cyclopropane ring, a spatial arrangement that the lead GPR120 agonist AZ13595491 (IC50 0.74 μM human, 1.0 μM mouse) requires for optimal receptor engagement . Cis-isomers would orient functional groups differently, likely reducing or abolishing activity.

Stereochemical Configuration
Assay context

AZ13595491 IC50
0.74 μM (human)
1.0 μM (mouse)

Trans configuration required for reported GPR120 agonist potency
Cis isomer predicted incompatible
Stereochemistry trans-Cyclopropane GPR120 SAR

Halogen Substitution Pattern: 4-Bromo-3-fluoro Requirement

The specific 4-bromo-3-fluoro substitution pattern on the phenyl ring is required for constructing the indazole-6-phenylcyclopropylcarboxylic acid core of AZ13595491 . Alternative bromo-fluoro isomers exist commercially: 2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-84-6) and 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 1056010-27-5) . The 4-bromo-3-fluoro substitution pattern corresponds to the phenyl ring substitution in the AZ13595491 pharmacophore; shifting the bromine or fluorine position alters the electronic and steric environment of the indazole attachment point, disrupting the SAR-optimized receptor binding.

Halogen Substitution Pattern
Class-level

4-Bromo-3-fluoro vs. 5-bromo-2-fluoro and 4-bromo-2-fluoro isomers. Specific pattern needed for AZ13595491 scaffold.

Alternatives may alter binding; pattern is non-negotiable for target pharmacophore
SAR inference; direct comparative data limited
Halogen substitution SAR Phenylcyclopropylcarboxylic acid

Commercial Purity and Documentation Comparison

The target compound trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is available at NLT 98% purity with supporting analytical documentation including Certificate of Analysis and structural confirmation data . In contrast, the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is commercially offered at lower purity specification (95%) with price points suggesting different supply chain positioning: the 1-substituted analog is available at approximately $98/g , whereas the target compound commands premium pricing at approximately $550/g reflecting its specialized utility in GPR120 agonist synthesis.

Commercial Purity
Supplier data

Target: NLT 98% purity
1-Substituted analog: 95%

Higher purity supports reproducible multi-step synthesis
Vendor specifications; independent verification advised
Chemical purity Quality control Procurement

Inert Atmosphere Storage Requirements

The target compound requires storage under nitrogen or argon atmosphere with refrigeration for long-term shelf life , indicating sensitivity to oxidative degradation or moisture. This storage requirement contrasts with the 1-substituted analog 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, which is specified only for storage in a cool, dry place without inert atmosphere requirements . The differential storage requirements suggest that the 2-substituted trans-cyclopropane configuration introduces heightened reactivity or lability relative to the geminally substituted 1-analog.

Storage Requirement
Supplier data

Requires inert atmosphere (N2/Ar) and refrigeration; 1-substituted analog: ambient storage.

Storage infrastructure affects handling and long-term stability
Based on vendor SDS; lab capability review advised
Chemical stability Storage conditions Procurement logistics

Applications of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid


AZ13595491 GPR120 Agonist Synthesis

This compound is the designated advanced intermediate for preparing AZ13595491, AZ13595423, and related indazole-6-phenylcyclopropylcarboxylic acid analogs . AZ13595491 is a potent and selective GPR120 (FFAR4) agonist with IC50 values of 0.74 μM (human) and 1.0 μM (mouse), displaying >100-fold selectivity over GPR40 (IC50 >100 μM) . In vivo, AZ13595491 at 100 mg/kg demonstrates significant reduction in blood glucose excursion in oral glucose tolerance tests (OGTT) in C57BL/6J mice . The target compound provides the exact 4-bromo-3-fluoro substitution pattern and trans-cyclopropane stereochemistry required to construct this pharmacophore [1].

SAR Studies of Cyclopropane GPR120 Agonists

The compound serves as a reference scaffold for SAR investigations of the indazole-6-phenylcyclopropylcarboxylic acid series. The (S,S)-cyclopropylcarboxylic acid motif, which this compound enables through its trans-configuration, was identified as critical for achieving selectivity against GPR40 . Researchers exploring halogen substitution effects, cyclopropane stereochemistry variations, or linker modifications can use this compound as a validated starting point for systematic analog generation and biological evaluation .

Metabolic Disease Drug Discovery Intermediate

GPR120 is a receptor for omega-3 fatty acids that mediates GLP-1 secretion, insulin sensitization, and anti-inflammatory effects, positioning it as an emerging target for type 2 diabetes and metabolic diseases . The compound's role as an advanced intermediate in GPR120 agonist synthesis supports drug discovery programs targeting obesity, insulin resistance, and metabolic syndrome. The documented in vivo efficacy of AZ13595491 in glucose tolerance models validates the therapeutic relevance of compounds derived from this intermediate.

Cyclopropane Stereochemistry Methodology

The trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid scaffold provides a well-defined substrate for developing and validating stereoselective synthetic methodologies involving cyclopropane-containing compounds . The compound's distinct storage requirements under inert atmosphere also make it a useful probe for studying cyclopropane ring stability and degradation pathways under various conditions, informing broader cyclopropane chemistry applications.

Application
Selection Property
Validation Focus
GPR120 agonist pharmacophore synthesis
trans-Cyclopropane stereochemistry, 4-bromo-3-fluoro substitution pattern
Indazole scaffold assembly, GPR120 selectivity assay context
Cyclopropane GPR120 SAR studies
Stereochemical control (trans), regioisomeric identity
GPR40 selectivity review, halogen substitution profiling
Metabolic disease model research intermediate
Established synthetic route to GPR120 agonist
Glucose tolerance model endpoint context, GLP-1 secretion pathway studies
Stereoselective cyclopropane methodology
Defined trans-stereochemistry, storage sensitivity
Cyclopropane stability studies, synthetic methodology validation

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